4-Nitroso-2-propan-2-ylphenol
Description
Structure
3D Structure
Properties
IUPAC Name |
4-nitroso-2-propan-2-ylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-6(2)8-5-7(10-12)3-4-9(8)11/h3-6,11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLADXCXEDHMSHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=CC(=C1)N=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Nomenclature and Structural Context in Academic Research
Systematic IUPAC Nomenclature of 4-Nitroso-2-propan-2-ylphenol (B34151) (also recognized as 5-Methyl-4-nitroso-2-propan-2-ylphenol or 6-Nitrosothymol)
The compound is systematically named based on the International Union of Pure and Applied Chemistry (IUPAC) rules. The preferred IUPAC name is 5-methyl-4-nitroso-2-(propan-2-yl)phenol epa.govnih.gov. This nomenclature is derived from its parent structure, phenol (B47542), which is a benzene (B151609) ring substituted with a hydroxyl (-OH) group.
The numbering of the benzene ring begins at the carbon bearing the hydroxyl group as position 1. The substituents are then located to give them the lowest possible numbers. Following this rule, the isopropyl group (propan-2-yl) is at position 2, the methyl group is at position 5, and the nitroso group (-NO) is at position 4.
This compound is a derivative of thymol, a naturally occurring monoterpenoid phenol. The systematic name for thymol is 5-methyl-2-(propan-2-yl)phenol matrix-fine-chemicals.comwikipedia.org. Therefore, the compound can also be understood as a nitrosated derivative of thymol. This leads to the common synonym 6-Nitrosothymol nih.gov. In this context, the numbering is based on the thymol structure itself, where the isopropyl group is at position 1, the hydroxyl at position 3, and the methyl at position 4. This places the nitroso group at the 6th position. Another common name found in literature is 2-Isopropyl-5-methyl-4-nitrosophenol nih.gov.
Below is a table summarizing the various names and identifiers for this compound.
| Identifier Type | Identifier |
| Preferred IUPAC Name | 5-methyl-4-nitroso-2-(propan-2-yl)phenol nih.gov |
| Systematic Name | Phenol, 5-methyl-2-(1-methylethyl)-4-nitroso- epa.gov |
| Common Synonyms | 6-Nitrosothymol, p-Nitrosothymol, Nitrosothymol nih.gov |
| Other Names | 2-Isopropyl-5-methyl-4-nitrosophenol nih.gov |
| CAS Registry Number | 2364-54-7 nih.gov |
| Molecular Formula | C10H13NO2 epa.gov |
| Molecular Weight | 179.22 g/mol epa.gov |
Positional Isomerism and Structural Analogs within the Broader Nitrosophenol Class
Positional isomerism occurs when compounds have the same molecular formula and the same functional groups but differ in the position of these functional groups on the carbon skeleton gauthmath.comunacademy.comcreative-chemistry.org.uk. Within the context of this compound, positional isomers would involve the rearrangement of the nitroso (-NO), methyl (-CH3), and propan-2-yl groups on the phenol ring.
For instance, keeping the thymol backbone (5-methyl-2-propan-2-ylphenol) constant, the nitroso group can be placed at different available positions on the aromatic ring, creating distinct positional isomers. The primary subject of this article is the isomer where the nitroso group is at position 4 (para to the hydroxyl group). Another possible isomer would be 2-methyl-4-nitroso-5-(propan-2-yl)phenol, among others. The specific placement of functional groups significantly influences the chemical and physical properties of the molecule.
The broader class of nitrosophenols exhibits this type of isomerism clearly. For the simple nitrosophenol (C6H5NO2), three positional isomers exist:
2-nitrosophenol (ortho-nitrosophenol)
3-nitrosophenol (meta-nitrosophenol)
4-nitrosophenol (B94939) (para-nitrosophenol)
Structural analogs are compounds that have a similar chemical structure. For this compound, analogs can be found by modifying the functional groups while retaining the core phenolic structure.
| Analog Type | Example Compound Name | Structural Difference from this compound |
| Parent Phenol | Thymol (5-methyl-2-propan-2-ylphenol) matrix-fine-chemicals.comwikipedia.org | Lacks the nitroso group. |
| Isomeric Phenol | Carvacrol (2-methyl-5-(propan-2-yl)phenol) | Isomeric position of the hydroxyl and isopropyl groups. |
| Simplified Nitrosophenol | 4-Nitrosophenol | Lacks the methyl and propan-2-yl groups. |
| Related Nitro Compound | 2-Nitro-4-(propan-2-yl)phenol nih.govdata.gov | Contains a nitro (-NO2) group instead of a nitroso (-NO) group and lacks the methyl group. |
| Demethylated Analog | 4-Nitroso-2-(propan-2-yl)phenol | Lacks the methyl group at position 5. |
Theoretical Considerations of Molecular Structure and Conformation
An essential theoretical aspect of 4-nitrosophenols is their existence in a tautomeric equilibrium with their corresponding quinone monoxime isomers stackexchange.com. Tautomers are structural isomers of chemical compounds that readily interconvert askfilo.com. In the case of this compound, it can exist in equilibrium with its tautomer, 2-methyl-5-(1-methylethyl)-2,5-cyclohexadiene-1,4-dione, 1-oxime nih.gov.
This phenomenon is a specific type of keto-enol tautomerism. The nitrosophenol form represents the "enol" tautomer, characterized by the aromatic ring and the hydroxyl group. The quinone monoxime form represents the "keto" tautomer, which features a non-aromatic quinonoid ring structure and an oxime (=N-OH) functional group.
Nitroso-Phenol Form <=> Quinone Monoxime Form
Research indicates that for many p-nitrosophenols, the equilibrium substantially favors the quinonoid form, despite the loss of aromaticity stackexchange.com. Two primary factors contribute to this preference:
Inherent Stability : The oxime functional group can be more stable than the nitroso group in this structural context.
π-Electron System : While the quinonoid structure is not formally aromatic according to Hückel's rule, its conjugated π-electron system still confers a significant degree of stability stackexchange.com.
The conformation of this compound is also influenced by the presence of the bulky propan-2-yl (isopropyl) group. Rotation around the single bond connecting the isopropyl group to the benzene ring is possible. However, steric hindrance between the isopropyl methyl groups and the adjacent hydroxyl group may lead to a preferred rotational conformation that minimizes these steric interactions. Computational chemistry methods, such as Density Functional Theory (DFT), can be employed to calculate the potential energy surface and determine the most stable conformations of the molecule researchgate.net.
Reaction Mechanisms and Chemical Transformations of 4 Nitroso 2 Propan 2 Ylphenol and Its Analogues
Detailed Electrophilic Aromatic Substitution Mechanisms in Nitrosation
The introduction of a nitroso group onto the aromatic ring of 2-propan-2-ylphenol, a substituted phenol (B47542), is a classic example of electrophilic aromatic substitution. This reaction proceeds through a series of well-defined steps, each influenced by factors such as the reaction medium and the structure of the phenol.
In acidic aqueous solutions, nitrous acid (HNO₂) is in equilibrium with its protonated form, the nitrous acidium ion (H₂ONO⁺). oup.com This ion can then lose a molecule of water to form the highly electrophilic nitrosonium ion (NO⁺). oup.comquora.com The formation of the nitrosonium ion is a critical step as it is the primary electrophile that attacks the electron-rich aromatic ring of the phenol. oup.comnih.govescholarship.org
Control experiments and theoretical calculations have confirmed that the nitrosonium ion is the reactive nitrogen species responsible for the electrophilic attack on phenols. oup.comnih.govescholarship.org The rate of nitrosation is dependent on the concentration of the nitrosonium ion, which in turn is influenced by the acidity of the medium.
While the nitrosation of phenols can occur, the reaction is significantly more rapid with the corresponding phenolate (B1203915) anions. oup.com The phenolate anion, formed by the deprotonation of the phenolic hydroxyl group, is a much more powerful nucleophile due to the increased electron density on the aromatic ring. vedantu.com The negative charge of the phenoxide ion is delocalized into the benzene (B151609) ring, particularly at the ortho and para positions, making these sites highly susceptible to electrophilic attack.
The rate of nitrosation is directly correlated with the electron cloud density of the benzene ring. oup.comnih.gov Substituents on the phenol ring play a crucial role in modulating this electron density. Electron-donating groups, such as the propan-2-yl group at the ortho position in 2-propan-2-ylphenol, increase the electron density of the ring, thereby activating it towards electrophilic substitution and increasing the reaction rate. nih.gov Conversely, electron-withdrawing groups decrease the ring's electron density, making nitrosation slower. oup.comescholarship.org
The reaction pathway for the electrophilic attack of the nitrosonium ion on the phenolate anion leads to the formation of nitroso-substituted phenolic compounds. oup.comnih.govescholarship.org For 2-propan-2-ylphenol, the attack occurs predominantly at the para position due to steric hindrance from the bulky propan-2-yl group at the ortho position and the strong activating effect of the hydroxyl group directing to the para position. nih.gov
| Substituent Effect on Nitrosation Rate | |
|---|---|
| Substituent Type | Effect on Reaction Rate |
| Electron-Donating Groups (e.g., alkyl, methoxy) | Increase |
| Electron-Withdrawing Groups (e.g., chloro, nitro) | Decrease |
The electrophilic attack of the nitrosonium ion on the phenolate anion results in the formation of a resonance-stabilized carbocation intermediate, often referred to as a Wheland intermediate or a dienone intermediate. quora.comrsc.org This intermediate is non-aromatic and carries a positive charge that is delocalized over the ring.
For the nitrosation of 2-propan-2-ylphenol at the para position, the initial attack of NO⁺ leads to a dienone intermediate. The formation of this intermediate is a key step in the A–SE2 (electrophilic aromatic substitution) reaction mechanism. rsc.org The stability of this intermediate is influenced by the substituents present on the ring.
The kinetics of this proton transfer are subject to general-base catalysis, meaning that a base present in the reaction mixture facilitates the removal of the proton. rsc.org The observation of a substantial primary hydrogen isotope effect (kH/kD > 1) in the nitrosation of some phenols provides strong evidence for the rate-limiting nature of the C-H bond cleavage. rsc.org For phenol itself, proton expulsion from the dienone intermediate is rate-limiting at a pH below approximately 4.5. rsc.org
Transformations Involving the Nitroso Functional Group
The nitroso group in 4-Nitroso-2-propan-2-ylphenol (B34151) is a versatile functional group that can undergo further chemical transformations, most notably oxidation.
The nitroso group (-NO) can be oxidized to a nitro group (-NO₂). This transformation is a significant reaction as it provides a route to the corresponding nitro-phenolic compounds. The oxidation of nitroso-substituted phenols can be achieved using various oxidizing agents, including nitrous acid (HONO) or even molecular oxygen. oup.comnih.govescholarship.org
The mechanistic details of this oxidation can vary depending on the oxidant. When nitrous acid is the oxidant, the reaction likely proceeds through a complex series of steps. It has been proposed that the nitroso-substituted phenol is first attacked by another molecule of the nitrosating agent or a related nitrogen oxide species.
In a broader context, the oxidation of nitroso compounds to nitro compounds can be achieved with stronger oxidizing agents as well. The general transformation is:
This oxidation is a key transformation in the synthesis of various nitroaromatic compounds. For this compound, this oxidation would yield 4-Nitro-2-propan-2-ylphenol.
| Transformation of Functional Group | |
|---|---|
| Initial Functional Group | Final Functional Group |
| Nitroso (-NO) | Nitro (-NO₂) |
Dimerization and Dissociation Dynamics of Aromatic C-Nitroso Compounds
Aromatic C-nitroso compounds, such as this compound, exhibit a characteristic equilibrium between their monomeric and dimeric forms. at.uasemanticscholar.org In the solid state and often in solution, these compounds tend to dimerize, forming azodioxy compounds. mdpi.comacs.org This reversible dimerization is a distinctive feature of C-nitroso chemistry. semanticscholar.org The monomeric forms are typically blue or green, whereas the dimeric forms (azodioxides) are colorless or yellow. mdpi.com
The dimerization process involves the formation of a nitrogen-nitrogen bond, creating a dimeric structure with an -N(O)=N(O)- linkage. mdpi.com Conversely, these azodioxides can spontaneously dissociate back into their constituent nitroso monomers, particularly in solution and in the gas phase. mdpi.com The bond energy of the nitrogen-nitrogen bond in azodioxides is approximately 120 kJ·mol⁻¹, and its cleavage results in the formation of two N=O groups. mdpi.com
The equilibrium between monomer and dimer is influenced by several factors, including temperature, concentration, solvent, and the steric and electronic properties of substituents on the aromatic ring. at.ua For instance, the dimeric forms are generally predominant at temperatures below 30°C. at.ua Thermodynamic data for the gas-phase dimerization of nitrosobenzene (B162901), a parent aromatic nitroso compound, indicate the process is exothermic. mdpi.com
Table 1: Thermodynamic Data for Gas-Phase Dimerization of Nitrosobenzene
| Isomer | ΔrH° (kJ·mol⁻¹) | ΔrG° (kJ·mol⁻¹) |
|---|---|---|
| Z-Isomer | -22.15 | 33.39 |
| E-Isomer | -26.21 | 30.08 |
Data sourced from reference mdpi.com.
Understanding Z- and E-Isomer Interconversion Mechanisms
The dimers of aromatic C-nitroso compounds, known as azodioxides, can exist as two geometric isomers: Z (cis) and E (trans). at.ua The interconversion between these Z- and E-isomers is not a simple unimolecular process. Ab initio calculations have shown that a direct thermal unimolecular E-Z interconversion is forbidden by symmetry. mdpi.com
Instead, the isomerization mechanism is a two-step process that proceeds through the monomeric intermediate. mdpi.com
Dissociation : The first step involves the dissociation of the azodioxide dimer (either Z or E) into two nitroso monomer molecules. mdpi.com
Re-dimerization : The second step is the subsequent re-dimerization of the monomers, which can result in the formation of either the Z- or the E-isomer. mdpi.com
This dissociation-recombination pathway is the established mechanism for Z-E interconversion in both solution and the gas phase. mdpi.com In the solid state, most substituted nitrosobenzenes exist in the more stable E-form. at.ua However, some exceptions, like the parent nitrosobenzene and 3-fluoronitrosobenzene, exist as the Z-dimer in the crystalline state. at.ua The preference for the E-isomer is often attributed to reduced steric repulsion between the benzene rings compared to the Z-form. at.ua
Exploration of Thermal Organic Solid-State Reaction Mechanisms of Nitroso Dimers
The dimerization of aromatic C-nitroso compounds serves as an excellent model system for studying the mechanisms of thermal organic reactions in the solid state. mdpi.comdntb.gov.uaresearcher.life This model is advantageous due to its simplicity, involving the formation or cleavage of a single covalent bond between two nitrogen atoms. mdpi.com
A common experimental approach involves the following steps:
Photodissociation : Crystalline solids of the nitroso dimers (azodioxides) are cooled to cryogenic temperatures (e.g., 10–12 K) and irradiated with UV light. This process breaks the N-N bond, dissociating the dimer into monomeric molecules, which can be observed visually by a color change to blue or green. mdpi.com
Thermal Re-dimerization : Upon slow warming, typically above 100 K, the colored monomers undergo a thermal re-dimerization reaction to reform the colorless or yellow azodioxide dimer. mdpi.comacs.org
The kinetics and mechanism of this thermal solid-state reaction are highly dependent on various topotactic conditions within the crystal, such as disorder, surface defects, and phase transformations. mdpi.comresearcher.life For instance, the rate of dimerization is significantly enhanced by the presence of surface defects, suggesting that the reaction is facilitated by a gradual softening of the crystal lattice, which is more probable at the surface. mdpi.com Kinetic studies, often analyzed using models like the Avrami-Erofeev equation, indicate that the dimerization can trigger a phase transfer in the crystal, highlighting the interplay between the chemical reaction and the physical structure of the solid. acs.org
Formation Mechanisms of Mixed Dimers (Heterodimers) in Nitroso Chemistry
When a solution or solid mixture contains two different aromatic C-nitroso compounds, the dimerization process can lead to the formation of not only the two symmetrical homodimers but also an asymmetrical mixed dimer, or heterodimer. mdpi.com
The formation of heterodimers demonstrates the ability of one nitroso molecule to react with a different nitroso partner. The first such heterodimer, where neither nitroso compound was sterically hindered by large ortho-substituents, was created from the reaction of p-bromo- and p-nitronitrosobenzene. mdpi.com The study of heterodimer formation provides insights into the selectivity of the dimerization reaction. mdpi.com This process can be investigated using techniques like variable-temperature NMR spectroscopy to obtain detailed kinetic and thermodynamic data for the formation of mixed trans- and cis-dimers in solution. nih.gov
Photochemical Reaction Mechanisms of Nitroso-Related Chromophores
The nitroso group acts as a chromophore, enabling a range of photochemical reactions. The photochemistry of aromatic nitroso compounds is characterized by two primary reaction types: the photodissociation of dimers and the cleavage of the C-N bond. at.ua
Principles of Photorelease and Photochemical Transformations Involving Aromatic Nitroso Compounds
The photodissociation of azodioxide dimers is a key photochemical transformation for aromatic nitroso compounds. at.ua This process can be considered a "photorelease" of the monomeric units. When crystals of nitroso dimers are irradiated with UV light, typically at cryogenic temperatures, the N=N bond of the azodioxy group cleaves, yielding two monomer molecules. mdpi.comresearcher.life This solid-state reaction is a notable example of photochromism, where a substance changes color upon exposure to light. at.ua The process is reversible, as the monomers re-dimerize upon warming. mdpi.com This simple system, involving the breaking and forming of a single bond, serves as a model for a chemical "off-on switch". acs.org
Continuous photolysis of aromatic nitro compounds in solution can also lead to the formation of aromatic nitroso compounds as products, indicating that photochemical transformations can populate these species. dtic.mil
Mechanisms of Intramolecular Hydrogen Abstraction and Aci-Nitro Intermediate Formation
Aromatic nitro compounds with an ortho-alkyl group are known to undergo intramolecular hydrogen abstraction upon photoexcitation. researchgate.net This reaction is a key step in the photochromism of compounds like o-nitrotoluene. The excited nitro group abstracts a hydrogen atom from the adjacent alkyl group, leading to the formation of a transient species known as an aci-nitro intermediate. dtic.milresearchgate.net
While the term aci-nitro is specific to nitro compounds, an analogous intramolecular photochemical reaction can occur in ortho-alkylated nitroso compounds like this compound. Upon excitation, the nitroso group can abstract a hydrogen atom from the ortho propan-2-yl group. This intramolecular hydrogen abstraction would lead to the formation of a biradical intermediate. This intermediate can then rearrange to form a more stable species. This type of reaction is a fundamental process in the photochemistry of many substituted aromatic compounds. researchgate.net The presence of amino or hydroxyl groups on the ring can also lead to the formation of strong intramolecular hydrogen bonds with the nitroso group, which can influence the compound's photochemical and photophysical properties. nih.gov
Dual Proton Transfer Mechanisms in the Formation of Nitroso Hydrates
The formation of nitroso hydrates through dual proton transfer mechanisms is a significant reaction pathway for certain aromatic nitroso compounds and their precursors. While direct studies on this compound are not extensively detailed in the available literature, the photochemical reaction mechanisms of analogous compounds, such as 2-nitrobenzyl alcohols, provide a well-documented model for this transformation. nih.govresearchgate.net Research utilizing laser flash photolysis, time-resolved infrared spectroscopy (TRIR), and isotopic labeling has elucidated the intricate steps involved in this process. nih.govresearchgate.net
Irradiation of 2-nitrobenzyl alcohol and its derivatives, like 1-(2-nitrophenyl)ethanol, initiates the formation of 2-nitroso benzaldehyde (B42025) and 2-nitroso acetophenone, respectively, with quantum yields of approximately 60%. nih.gov The reaction proceeds via primary aci-nitro photoproducts, which then follow one of two competing pathways, the balance of which is dictated by the reaction medium. nih.govresearchgate.net
In aprotic solvents, as well as in aqueous acidic and basic solutions, the predominant mechanism involves the formation of hydrated nitroso compounds through a proton transfer process. nih.govresearchgate.net Conversely, in aqueous solutions with a pH between 3 and 8, the classical mechanism of cyclization to benzisoxazolidine intermediates, followed by ring-opening to form carbonyl hydrates, is the more dominant pathway. nih.govresearchgate.net The transient intermediates in these reactions have been successfully identified using advanced spectroscopic techniques like TRIR. nih.govresearchgate.net Furthermore, the potential energy surfaces for these reactions have been mapped using density functional calculations, providing a theoretical framework for understanding the reaction dynamics. nih.govresearchgate.net
The following table summarizes the influence of the reaction medium on the dominant reaction pathway for the formation of nitroso compounds from 2-nitrobenzyl alcohol analogues.
| Reaction Medium | Dominant Reaction Pathway | Key Intermediates | Reference |
| Aprotic Solvents | Proton transfer | Hydrated nitroso compounds | nih.govresearchgate.net |
| Aqueous Acid | Proton transfer | Hydrated nitroso compounds | nih.govresearchgate.net |
| Aqueous Base | Proton transfer | Hydrated nitroso compounds | nih.govresearchgate.net |
| Water (pH 3-8) | Cyclization and ring-opening | Benzisoxazolidine | nih.govresearchgate.net |
This dual proton transfer mechanism is a critical aspect of the reactivity of these nitroso compounds and their precursors, highlighting the subtle interplay of solvent and pH in directing the course of the reaction.
Advanced Spectroscopic Characterization and Analytical Methodologies for 4 Nitroso 2 Propan 2 Ylphenol
Vibrational Spectroscopy for Structural Elucidation and Real-Time Reaction Monitoring
Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides detailed information about the molecular vibrations of "4-Nitroso-2-propan-2-ylphenol," which are directly related to its structural features.
Applications of Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For "this compound," the IR spectrum is expected to exhibit a series of characteristic absorption bands that confirm the presence of the hydroxyl (-OH), nitroso (-N=O), and isopropyl (-CH(CH₃)₂) groups, as well as the substituted benzene (B151609) ring.
The broad absorption band typically observed in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the phenolic hydroxyl group, with the broadening resulting from intermolecular hydrogen bonding. docbrown.info The stretching vibration of the nitroso group (N=O) is expected to appear in the 1500-1600 cm⁻¹ region. The C-N stretching vibration would likely be found in the 1100-1300 cm⁻¹ range. Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while the C=C stretching vibrations of the benzene ring typically appear as a set of peaks between 1450 and 1600 cm⁻¹. researchgate.net The presence of the isopropyl group would be confirmed by C-H bending vibrations around 1365-1385 cm⁻¹ (characteristic of a gem-dimethyl group) and C-H stretching vibrations in the 2850-2970 cm⁻¹ range. nih.gov
Table 1: Predicted Infrared (IR) Spectroscopy Data for This compound (B34151)
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Functional Group |
|---|---|---|
| O-H Stretch | 3200-3600 (broad) | Phenolic -OH |
| Aromatic C-H Stretch | >3000 | Ar-H |
| Aliphatic C-H Stretch | 2850-2970 | Isopropyl C-H |
| N=O Stretch | 1500-1600 | Nitroso |
| Aromatic C=C Stretch | 1450-1600 | Benzene Ring |
| C-H Bend (gem-dimethyl) | 1365-1385 | Isopropyl -C(CH₃)₂ |
| C-N Stretch | 1100-1300 | Ar-NO |
Utility of Raman Spectroscopy, including Cavity-Enhanced Raman Spectroscopy (CERS)
Raman spectroscopy serves as a complementary technique to IR spectroscopy, providing insights into the vibrational modes of a molecule. nsf.gov For "this compound," the symmetric vibrations of the molecule, particularly the aromatic ring and the nitroso group, are expected to give rise to strong Raman signals. The symmetric stretching of the N=O group and the breathing modes of the benzene ring would be particularly prominent. spectroscopyonline.com
Cavity-Enhanced Raman Spectroscopy (CERS) is an advanced technique that can significantly enhance the intensity of weak Raman signals. mdpi.com This is achieved by placing the sample within a high-finesse optical cavity, which effectively increases the interaction length between the laser light and the sample. nih.govoptica.org CERS would be particularly useful for detecting low concentrations of "this compound" or for studying its formation in complex reaction mixtures where its concentration might be minimal. rsc.orgrsc.org The enhancement of the Raman signal by several orders of magnitude allows for highly sensitive and selective analysis. mdpi.com
Employment of Time-Resolved Infrared Spectroscopy (TRIR) for Mechanistic Investigations
Time-Resolved Infrared Spectroscopy (TRIR) is an invaluable technique for studying the mechanisms of chemical reactions by providing structural information about short-lived intermediates. unipr.itrsc.org The nitrosation of phenols can proceed through various pathways, and TRIR can be employed to monitor the reaction in real-time. By initiating the reaction with a laser pulse (photolysis of a precursor) or rapid mixing, transient species can be detected and their vibrational spectra recorded at different time delays. This would allow for the identification of intermediates in the formation of "this compound" and provide insights into the reaction kinetics and mechanism.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment and Purity Assessment
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the unambiguous structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for a complete structural assignment of "this compound."
In the ¹H NMR spectrum, the chemical shifts and splitting patterns of the protons would provide a clear fingerprint of the molecule. The phenolic -OH proton is expected to appear as a broad singlet, with its chemical shift being concentration and solvent-dependent. The aromatic protons would appear in the aromatic region (typically 6.0-8.0 ppm), and their splitting pattern would reveal their substitution pattern on the ring. The methine proton of the isopropyl group (-CH(CH₃)₂) would likely appear as a septet, coupled to the six equivalent methyl protons, which in turn would appear as a doublet. chemicalbook.com
The ¹³C NMR spectrum would show distinct signals for each unique carbon atom in the molecule. The carbon atom attached to the hydroxyl group (C-OH) and the carbon atom bonded to the nitroso group (C-NO) would be significantly deshielded and appear at higher chemical shifts. The other aromatic carbons would resonate in the typical aromatic region (110-160 ppm). The methine and methyl carbons of the isopropyl group would appear in the aliphatic region of the spectrum. libretexts.org
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound
| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| Phenolic OH | Variable | Broad Singlet | -OH |
| Aromatic H | 6.0 - 8.0 | Multiplets | Ar-H |
| Isopropyl CH | 3.0 - 3.5 | Septet | -CH(CH₃)₂ |
| Isopropyl CH₃ | 1.2 - 1.4 | Doublet | -CH(CH₃)₂ |
| ¹³C NMR | Predicted Chemical Shift (ppm) | Assignment | |
| C-OH | 150 - 160 | Aromatic Carbon | |
| C-NO | 160 - 170 | Aromatic Carbon | |
| C-isopropyl | 135 - 145 | Aromatic Carbon | |
| Aromatic CH | 115 - 130 | Aromatic Carbons | |
| Isopropyl CH | 25 - 35 | -CH(CH₃)₂ |
Note: Predicted chemical shifts are estimates based on data for similar compounds like 4-nitrosophenol (B94939) and 2-isopropylphenol (B134262) and can vary based on the solvent and other experimental conditions. chemicalbook.comchemicalbook.combhu.ac.in
Mass Spectrometry (MS) for Accurate Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry (MS) is a fundamental analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation pattern. chemguide.co.uk For "this compound" (C₉H₁₁NO₂), the molecular weight is 165.19 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be expected at an m/z ratio of 165.
The fragmentation of the molecular ion provides valuable structural clues. A common fragmentation pathway for nitroso compounds is the loss of the nitroso group (•NO), which has a mass of 30 Da. nih.gov This would result in a significant fragment ion at m/z 135. Another likely fragmentation is the loss of a methyl group (•CH₃) from the isopropyl substituent, leading to a fragment at m/z 150. The loss of the entire isopropyl group (•C₃H₇) would produce a fragment at m/z 122. Further fragmentation of the aromatic ring can also occur. The analysis of these fragment ions allows for the confirmation of the molecular structure. researchgate.net
Table 3: Predicted Mass Spectrometry Fragmentation Data for this compound
| m/z | Proposed Fragment | Identity of Lost Neutral Fragment |
|---|---|---|
| 165 | [C₉H₁₁NO₂]⁺˙ | Molecular Ion (M⁺˙) |
| 150 | [C₈H₈NO₂]⁺ | •CH₃ |
| 135 | [C₉H₁₁O]⁺ | •NO |
Application of Isotopic Labeling Studies in Mechanistic Investigations (e.g., ²H, ¹⁸O, ¹⁵N)
Isotopic labeling is a powerful technique for elucidating the mechanisms of chemical reactions. By replacing an atom with its heavier, stable isotope, chemists can trace the path of the atom through a reaction, determine rate-limiting steps, and gain insight into the nature of transition states. In the context of the formation and reactions of this compound, isotopic labeling with deuterium (B1214612) (²H), oxygen-18 (¹⁸O), and nitrogen-15 (B135050) (¹⁵N) can provide crucial information about the reaction mechanism. Although specific studies on this compound are not extensively documented in publicly available literature, the application of these isotopic labeling techniques can be understood through analogy with studies on similar phenolic compounds.
Deuterium (²H) Labeling and Kinetic Isotope Effects
The nitrosation of phenols is a classic example of an electrophilic aromatic substitution reaction. The generally accepted mechanism involves the attack of a nitrosating agent, typically the nitrosonium ion (NO⁺), on the electron-rich aromatic ring of the phenol (B47542). This is followed by the deprotonation of the resulting resonance-stabilized carbocation (also known as a Wheland intermediate or sigma complex) to restore aromaticity.
The use of deuterium labeling can help to determine the rate-determining step of this reaction. If the C-H bond is broken in the slowest step of the reaction, a primary kinetic isotope effect (KIE) will be observed. This means that the rate of reaction for the deuterated phenol will be slower than the rate for the non-deuterated phenol.
For the formation of this compound, the reaction would proceed as follows:
Electrophilic attack: The nitrosonium ion attacks the para-position of 2-propan-2-ylphenol.
Deprotonation: A base removes a proton (or deuteron) from the para-position to yield the final product.
By comparing the rate of nitrosation of 2-propan-2-ylphenol with that of its deuterated analogue (deuterium at the para position), the KIE can be determined.
| Isotopic Labeling Experiment | Expected kH/kD Ratio | Mechanistic Interpretation |
| Nitrosation of 2-propan-2-ylphenol vs. 4-deutero-2-propan-2-ylphenol | ~ 1 | C-H bond cleavage is not the rate-determining step. The initial electrophilic attack is the slow step. |
| Nitrosation of 2-propan-2-ylphenol vs. 4-deutero-2-propan-2-ylphenol | > 1 (typically 2-7) | C-H bond cleavage is the rate-determining step. Deprotonation of the Wheland intermediate is the slow step. |
A significant KIE would indicate that the deprotonation step is rate-limiting. This is often observed in reactions where the intermediate carbocation is relatively stable, and the base involved in deprotonation is weak.
Nitrogen-15 (¹⁵N) Labeling for Mechanistic Elucidation
Nitrogen-15 labeling is an invaluable tool for tracing the origin and fate of nitrogen atoms in a reaction. In the study of the formation of this compound, ¹⁵N can be incorporated into the nitrosating agent, for example, by using sodium nitrite (B80452) enriched with ¹⁵N (Na¹⁵NO₂).
The primary application of ¹⁵N labeling in this context would be to unequivocally confirm the source of the nitroso group in the final product. By analyzing the product using mass spectrometry, a molecular ion peak corresponding to the ¹⁵N-labeled this compound would be observed at a higher mass-to-charge ratio compared to the unlabeled compound.
| Labeled Reactant | Analytical Technique | Expected Observation | Mechanistic Insight |
| Na¹⁵NO₂ | Mass Spectrometry | Molecular ion peak of the product shifted by +1 m/z | Confirms that the nitroso group originates from the nitrite. |
| Na¹⁵NO₂ | ¹⁵N NMR Spectroscopy | A signal corresponding to the ¹⁵N-labeled nitroso group | Provides information about the electronic environment of the nitrogen atom. |
Furthermore, ¹⁵N labeling can be used in more advanced techniques like ¹⁵N Chemically Induced Dynamic Nuclear Polarization (CIDNP) to probe for the involvement of radical intermediates. If the nitrosation reaction proceeds, even in part, through a radical mechanism, the ¹⁵N NMR signals of the product and intermediates may show abnormal intensities (emission or enhanced absorption).
Oxygen-18 (¹⁸O) Labeling in Mechanistic Studies
Oxygen-18 labeling can be employed to investigate the role of oxygen-containing species, such as water or the phenolic hydroxyl group, in the reaction mechanism. For instance, carrying out the nitrosation reaction in ¹⁸O-labeled water (H₂¹⁸O) can help determine if the solvent participates in the reaction.
One hypothetical application of ¹⁸O labeling would be to investigate the possibility of a reversible O-nitrosation of the phenol prior to C-nitrosation. If the hydroxyl group of the phenol were to be reversibly nitrosated, and if this intermediate underwent hydrolysis, there could be an exchange of the oxygen atom of the hydroxyl group with the oxygen from the ¹⁸O-labeled water.
| Isotopic Labeling Experiment | Analytical Technique | Potential Observation | Mechanistic Implication |
| Reaction in H₂¹⁸O | Mass Spectrometry of recovered 2-propan-2-ylphenol | Incorporation of ¹⁸O into the hydroxyl group of the starting material | Suggests a reversible O-nitrosation followed by hydrolysis. |
| Reaction with ¹⁸O-labeled nitrosating agent | Mass Spectrometry of the product | Location of the ¹⁸O label in the nitroso group | Confirms the origin of the oxygen atom in the nitroso group. |
While the direct nitrosation of the aromatic ring is the generally accepted mechanism, ¹⁸O labeling studies could provide evidence for or against more complex pathways, especially under specific reaction conditions.
Future Research Directions and Emerging Avenues in 4 Nitroso 2 Propan 2 Ylphenol Chemistry
Development of Novel and Sustainable Synthetic Routes with Enhanced Selectivity
The synthesis of nitroso compounds, including 4-Nitroso-2-propan-2-ylphenol (B34151), presents ongoing challenges due to the reactivity and potential instability of the nitroso group. aquigenbio.com Future research will likely focus on developing novel and sustainable synthetic methodologies that offer high selectivity and yield while minimizing environmental impact.
Current synthetic approaches to nitroso compounds often involve the oxidation of primary or secondary amines, the reduction of nitro compounds, or diazotization followed by a diazo-coupling reaction. aquigenbio.com Green chemistry principles are increasingly being applied to such syntheses, for instance, by using reagents like tert-butyl nitrite (B80452) under solvent-free conditions for N-nitrosamine formation, a methodology that could potentially be adapted for C-nitrosation. rsc.orgrsc.org
Photochemical and electrochemical methods also represent a promising frontier for the synthesis of sensitive nitroso compounds, offering mild and selective reaction conditions. aquigenbio.com A recent development in this area is the continuous flow synthesis of nitrosoarenes via the photochemical rearrangement of aryl imines, a technique that could be explored for the synthesis of this compound and its derivatives. acs.org
Table 1: Comparison of Synthetic Methods for Nitroso Compounds
| Method | Description | Advantages | Potential Challenges for this compound |
| Oxidation of Hydroxylamines | Conversion of a hydroxylamine (B1172632) precursor using oxidizing agents. aquigenbio.com | Well-established method. | Availability of the corresponding hydroxylamine precursor. |
| Reduction of Nitro Compounds | Selective conversion of a nitro group to a nitroso group using mild reducing agents. aquigenbio.com | Utilizes readily available nitro-aromatic precursors. | Over-reduction to the amine can be a side reaction. |
| Nitrosation of Phenols | Direct introduction of the nitroso group onto the phenol (B47542) ring using nitrosating agents. | Direct and often high-yielding for activated rings. sci-hub.box | Control of regioselectivity (ortho- vs. para-substitution). |
| Photochemical Rearrangement | Light-induced rearrangement of precursors like aryl imines to form nitrosoarenes. acs.org | High selectivity and can be performed in continuous flow. | Requires specialized photochemical equipment. |
| Solvent-Free Nitrosation | Use of reagents like tert-butyl nitrite without a solvent. rsc.org | Environmentally friendly and often high-yielding. | Primarily developed for N-nitrosamines; adaptation for C-nitrosation may be needed. |
Elucidation of Complex Reaction Networks in Environmental and Atmospheric Contexts
Phenolic compounds are significant atmospheric pollutants, primarily emitted from biomass burning. nih.govresearchgate.net Their presence in the atmosphere and their subsequent chemical transformations have considerable environmental implications, including the formation of secondary organic aerosols (SOAs). mdpi.com this compound, as an alkylphenol derivative, is expected to participate in these complex reaction networks.
The atmospheric fate of phenolic compounds is largely governed by their aqueous-phase reactions in cloud and fog droplets. nih.govresearchgate.net These reactions are often initiated by photochemically generated species such as hydroxyl radicals (•OH) and triplet excited states of organic compounds. mdpi.com The presence of nitrogen oxides (NOx) in the atmosphere can lead to the nitration and nitrosation of phenols, forming potentially toxic nitro- and nitroso-derivatives. acs.org
Future research should aim to elucidate the specific reaction pathways of this compound in simulated atmospheric conditions. This would involve identifying its degradation products, determining reaction kinetics, and understanding the role of environmental factors such as pH, temperature, and the presence of other pollutants. The environmental fate of alkylphenols and their derivatives is a topic of ongoing concern due to their persistence and potential endocrine-disrupting effects. nih.govnih.govusgs.govsemanticscholar.orgresearchgate.net
Advanced Computational Modeling for Predictive Chemistry and Material Science Applications
Computational chemistry offers powerful tools for predicting the properties and reactivity of molecules like this compound, guiding experimental work and accelerating discovery. Density Functional Theory (DFT) and other quantum chemical methods can be employed to investigate various molecular aspects.
These computational approaches can be used to:
Predict Reactivity: Calculate molecular electrostatic potential (MEP) maps, frontier molecular orbitals (HOMO-LUMO), and global reactivity parameters to understand the sites susceptible to electrophilic or nucleophilic attack. elsevierpure.com
Elucidate Reaction Mechanisms: Model the transition states and reaction pathways for synthetic and degradation reactions, providing insights into the kinetics and thermodynamics of these processes. scienceopen.com
Simulate Spectroscopic Properties: Predict FT-IR, UV-Vis, and NMR spectra to aid in the characterization of this compound and its derivatives. elsevierpure.com
Investigate Intermolecular Interactions: Use Hirshfeld surface analysis to understand the packing and intermolecular forces in the solid state. elsevierpure.com
Screen for Potential Applications: Employ molecular docking simulations to explore the binding affinity of this compound derivatives with biological targets, for example, as enzyme inhibitors. nih.gov Computational studies have been instrumental in understanding the function and inhibition of enzymes like tyrosinase, which acts on phenolic substrates. nih.gov
Exploration of Novel Mechanistic Pathways in Photochemistry and Solid-State Reactions
The photochemistry of nitroso compounds is a rich area of study. Aromatic C-nitroso compounds are known to exist as dimers in the solid state, which can be photodissociated into colored monomers upon irradiation at low temperatures. mdpi.com This reversible dimerization-dissociation process provides a model system for studying thermal and photochemical reactions in the solid state. mdpi.com
The photolysis of N-nitrosamides in acidic media has been shown to proceed via cleavage of the nitrogen-nitrogen bond, a different pathway than their thermal decomposition. cdnsciencepub.com Investigating the photochemical behavior of this compound could reveal novel reaction pathways, potentially leading to new synthetic applications or a better understanding of its environmental degradation.
In the solid state, the reactivity of molecules is often governed by their crystal packing and intermolecular interactions. rsc.org Future research could explore the solid-state reactivity of this compound, including its potential for topochemical reactions, phase transitions, and the formation of coordination polymers. rsc.org The kinetics of solid-solid reactions are a complex and active area of research. researchgate.netnih.gov
Design and Synthesis of Derivatives for Specific Mechanistic Probe Applications and Advanced Materials Research
The unique electronic properties of the nitroso and phenol groups suggest that derivatives of this compound could be designed for a variety of specialized applications.
Mechanistic Probes: The nitroso group is a known radical scavenger, and its interaction with metals is of interest in coordination chemistry. researchgate.net Derivatives of this compound could be synthesized to probe radical-mediated reaction mechanisms or to study the behavior of metal-containing systems.
Antinitrosating Agents: Phenolic compounds are known to inhibit nitrosation reactions by scavenging reactive nitrogen species. researchgate.netnih.govmdpi.com The antinitrosating activity of this compound derivatives could be investigated, with potential applications in food preservation or as protective agents against the formation of carcinogenic N-nitrosamines. The structure of the phenol, including the nature and position of substituents, plays a crucial role in its antinitrosating efficacy. researchgate.netnih.gov
Advanced Materials: The ability of nitrosophenols to form intensely colored metal complexes has been utilized in colorimetry. nih.gov This property could be exploited in the development of new pigments, sensors, or functional materials. The self-assembly of aromatic C-nitroso compounds on surfaces also opens up possibilities in nanotechnology and materials science. mdpi.com
Table 2: Potential Applications of this compound Derivatives
| Application Area | Rationale | Key Molecular Features to Investigate |
| Mechanistic Probes | Nitroso group as a radical scavenger and metal ligand. researchgate.net | Steric and electronic effects of substituents on radical trapping efficiency and metal coordination. |
| Antinitrosating Agents | Phenolic moiety's ability to scavenge reactive nitrogen species. researchgate.netnih.govmdpi.com | Influence of the propan-2-yl and nitroso groups on the reactivity of the phenol towards nitrosating agents. |
| Advanced Materials (e.g., Pigments, Sensors) | Formation of colored metal-nitrosophenolato complexes. nih.gov | The effect of the propan-2-yl group on the stability and spectral properties of the metal complexes. |
Q & A
Basic: What are the optimal synthetic routes for 4-Nitroso-2-propan-2-ylphenol, and how can purity be ensured?
Methodological Answer:
The synthesis typically involves nitrosation of 2-propan-2-ylphenol derivatives using nitrous acid (HNO₂) or sodium nitrite (NaNO₂) under acidic conditions. Key steps include:
- Substrate Preparation : Start with 2-isopropylphenol (CAS 3115-49-9, as referenced in ) dissolved in an inert solvent like dichloromethane.
- Nitrosation : Introduce NaNO₂ in HCl at 0–5°C to minimize side reactions (e.g., diazonium salt formation).
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol. Validate purity via HPLC (C18 column, UV detection at 254 nm) and compare melting points with literature values (e.g., mp 165–168°C for analogous nitrophenyl glycosides in ).
Storage : Store at 0–6°C to prevent decomposition, as recommended for nitroso compounds in .
Basic: How can spectroscopic techniques distinguish this compound from its nitro analog?
Methodological Answer:
- NMR : The nitroso group (–NO) exhibits distinct deshielding in ¹H NMR (δ 8.5–9.0 ppm for aromatic protons adjacent to –NO) compared to nitro (–NO₂) groups (δ 8.0–8.5 ppm).
- IR : The nitroso stretch appears at ~1500–1520 cm⁻¹ (N=O), while nitro groups show symmetric/asymmetric stretches at ~1350 cm⁻¹ and ~1520 cm⁻¹.
- Mass Spectrometry : Use high-resolution MS (e.g., Q-TOF) to confirm the molecular ion [M+H]⁺ at m/z 180.09 (C₉H₁₁NO₂). Reference fragmentation patterns from similar compounds in (mass spectral data for phenolic derivatives).
Basic: What are the stability challenges of this compound under varying pH and temperature?
Methodological Answer:
- pH Sensitivity : Nitroso compounds are prone to hydrolysis under alkaline conditions (pH > 8). Conduct stability studies in buffered solutions (pH 3–10) at 25°C, monitoring degradation via UV-Vis at λₘₐₓ ~400 nm.
- Thermal Stability : Perform thermogravimetric analysis (TGA) to identify decomposition temperatures. Store samples at –20°C for long-term stability, as advised for nitro derivatives in .
- Light Sensitivity : Use amber vials to prevent photolytic decomposition, critical for nitroso compounds as noted in .
Advanced: How does the nitroso group influence reactivity in cross-coupling reactions?
Methodological Answer:
The nitroso group acts as an electrophilic partner in C–N bond-forming reactions. For example:
- Palladium-Catalyzed Coupling : React with arylboronic acids under Suzuki conditions (Pd(PPh₃)₄, Na₂CO₃, DMF/H₂O) to form biaryl amines. Monitor reaction progress via TLC (silica, 1:1 ethyl acetate/hexane).
- Mechanistic Insights : Use DFT calculations (B3LYP/6-31G*) to model transition states, comparing nitroso vs. nitro group electronic effects ( references computational methods).
Caution : Nitroso intermediates may dimerize; control reaction stoichiometry and temperature rigorously.
Advanced: What methodologies assess the biological activity of this compound?
Methodological Answer:
- Antimicrobial Assays : Use broth microdilution (CLSI guidelines) against E. coli and S. aureus. Compare MIC values to 4-nitrophenol derivatives ( ).
- Cytotoxicity : Perform MTT assays on human cell lines (e.g., HepG2). Include positive controls like doxorubicin and account for nitroso-induced redox cycling ( discusses data reproducibility).
- Enzyme Inhibition : Test against tyrosinase or cytochrome P450 isoforms using spectrophotometric assays (e.g., 4-nitrophenyl-β-D-glucopyranoside hydrolysis in ).
Advanced: How can computational modeling predict the environmental fate of this compound?
Methodological Answer:
- QSPR Models : Estimate logP (octanol-water partition coefficient) using fragment-based methods (e.g., EPI Suite). Compare with experimental HPLC-derived logP values.
- Degradation Pathways : Simulate hydrolysis and photolysis using Gaussian 09 (B3LYP functional). Reference nitroso compound degradation products in .
- Toxicity Prediction : Use ECOSAR to predict aquatic toxicity, cross-validating with experimental data from (4-nitrophenol analogs).
Advanced: How to resolve contradictions in experimental data on nitroso compound reactivity?
Methodological Answer:
- Data Triangulation : Combine NMR, MS, and X-ray crystallography (if crystals are obtainable) to confirm structure-activity relationships.
- Reproducibility Checks : Standardize reaction conditions (e.g., solvent purity, oxygen exclusion) as per ’s qualitative research criteria.
- Meta-Analysis : Compare findings with PubChem datasets () and environmental analysis protocols ( ). Address outliers using Grubbs’ test for statistical significance.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
